[1-(2-Fluorophenyl)propyl](2-methylpropyl)amine
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Overview
Description
1-(2-Fluorophenyl)propylamine is a chemical compound with the molecular formula C13H20FN and a molecular weight of 209.30 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a propyl chain, which is further linked to a methylpropylamine moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)propylamine typically involves the reaction of 2-fluorobenzyl chloride with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
While specific industrial production methods for 1-(2-Fluorophenyl)propylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)propylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorophenyl group enhances its binding affinity to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate certain signaling pathways and enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)propylamine
- 1-(2-Bromophenyl)propylamine
- 1-(2-Methylphenyl)propylamine
Uniqueness
1-(2-Fluorophenyl)propylamine is unique due to the presence of the fluorine atom in the phenyl ring, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity to molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C13H20FN |
---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[1-(2-fluorophenyl)propyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-4-13(15-9-10(2)3)11-7-5-6-8-12(11)14/h5-8,10,13,15H,4,9H2,1-3H3 |
InChI Key |
KBUBRSVBPUNHDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1F)NCC(C)C |
Origin of Product |
United States |
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